molecular formula C18H17NO3 B3612843 5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one

5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one

Cat. No.: B3612843
M. Wt: 295.3 g/mol
InChI Key: QEMMFZQJRCBKCH-UHFFFAOYSA-N
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Description

5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a dioxane ring fused to an indole moiety, which imparts distinct chemical and biological properties. Indole derivatives are widely recognized for their significance in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the indole ring, followed by the introduction of the spirocyclic dioxane moiety through a series of cyclization and functional group transformations. Key reagents often include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can modify the compound’s electronic properties, potentially enhancing its stability or reactivity.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the indole ring, modifying its chemical behavior.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds.

Scientific Research Applications

5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors or enzymes, modulating their activity. For instance, it may inhibit or activate certain signaling pathways, leading to desired biological effects. The spirocyclic structure can enhance the compound’s binding affinity and selectivity, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-5-phenylindole: Lacks the spirocyclic dioxane moiety, resulting in different chemical and biological properties.

    5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one: Similar structure but without the methyl group, affecting its reactivity and interactions.

    5-methylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one: Similar structure but without the phenyl group, altering its chemical behavior.

Uniqueness

5-methyl-5-phenylspiro[1,3-dioxane-2,3’-1H-indole]-2’-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-17(13-7-3-2-4-8-13)11-21-18(22-12-17)14-9-5-6-10-15(14)19-16(18)20/h2-10H,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMFZQJRCBKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(C3=CC=CC=C3NC2=O)OC1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
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5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
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5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
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5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one
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5-methyl-5-phenylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one

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